7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1207044-05-0 |
|---|---|
Molecular Formula |
C21H19ClN4O3 |
Molecular Weight |
410.86 |
IUPAC Name |
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C21H19ClN4O3/c1-2-3-4-10-26-20(27)16-9-8-14(12-17(16)23-21(26)28)19-24-18(25-29-19)13-6-5-7-15(22)11-13/h5-9,11-12H,2-4,10H2,1H3,(H,23,28) |
InChI Key |
DYDZOQDUKWGTMB-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)NC1=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the quinazoline core followed by the introduction of the pentyl group and the 1,2,4-oxadiazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis efficiently. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the chlorophenyl ring.
Scientific Research Applications
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
The 3-chlorophenyl group distinguishes this compound from analogs with alternative aryl substitutions. For example:
- 7-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-butylquinazoline-2,4(1H,3H)-dione (F406-0335) replaces chlorine with fluorine at the para position. Fluorine’s smaller atomic radius and stronger electronegativity may alter binding affinity in biological targets compared to chlorine .
- 7-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)quinazoline-2,4(1H,3H)-dione (F406-0539) introduces a branched alkyl chain (3-methylbutyl) instead of the linear pentyl group. Branched chains often improve lipophilicity and membrane permeability .
Table 1: Key Structural and Physicochemical Comparisons
*Predicted using fragment-based methods; †Calculated from formula C₂₂H₁₉ClN₄O₃; ‡Based on C₁₅H₁₀Cl₂N₄O.
Alkyl Chain Modifications
The n-pentyl chain at position 3 provides moderate lipophilicity, balancing solubility and cellular uptake. In contrast:
- 3-Methylbutyl (F406-0539) introduces steric bulk, which may hinder interactions with hydrophobic binding pockets but enhance metabolic stability .
Biological Activity
The compound 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a novel derivative within the quinazoline family, known for its diverse biological activities. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be represented by the following structure:
Molecular Characteristics
- Molecular Weight: 348.82 g/mol
- CAS Number: Not specified in the sources.
- IUPAC Name: this compound
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of quinazoline derivatives. Specifically, compounds similar to This compound have shown promising results against various viral infections.
Case Study: Hepatitis C Virus (HCV)
A study involving structurally similar quinazoline derivatives demonstrated significant anti-HCV activity. The most effective derivatives exhibited an EC50 (half-maximal effective concentration) below 10 μM, indicating strong antiviral potential. For instance:
- Compound A: EC50 = 6.4 μM
- Compound B: EC50 = 13.3 μM
These values suggest that modifications on the quinazoline scaffold can enhance antiviral efficacy while maintaining low cytotoxicity levels .
Cytotoxicity Assessment
The cytotoxicity of these compounds is crucial for therapeutic applications. The therapeutic index (TI), defined as the ratio of cytotoxic concentration (CC50) to EC50, provides insight into safety:
- TI for Compound A: 1.7–1.9
- TI for Ribavirin: 2.3
These indices indicate that while some derivatives exhibit potent antiviral activity, their safety profiles need careful evaluation .
Antibacterial Activity
In addition to antiviral properties, quinazoline derivatives have been evaluated for antibacterial activity. Compounds structurally related to our target have shown effectiveness against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values varied, with some compounds achieving MICs as low as 5 μg/mL against resistant strains .
The biological activity of quinazoline derivatives often involves multiple mechanisms:
- Inhibition of viral replication through interference with viral enzymes.
- Disruption of bacterial cell wall synthesis , leading to cell lysis.
- Modulation of host immune responses , enhancing the body's ability to fight infections.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is vital for optimizing drug design. Key findings include:
- Substituents at the N-1 position of the quinazoline core significantly influence antiviral potency.
- The presence of halogenated phenyl groups enhances interaction with viral proteins.
| Compound | Substituent | EC50 (μM) | TI |
|---|---|---|---|
| A | None | 6.4 | 1.7 |
| B | Methyl | 13.3 | 1.9 |
| C | Chlorine | <10 | >2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
